(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group attached to an acetic acid backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts or auxiliaries to induce the desired stereochemistry.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a suitable fluorophenyl halide with a nucleophile derived from the protected amino acid.
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Fluorophenyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohols, aldehydes
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards enzymes and receptors. The fluorophenyl group enhances its lipophilicity, allowing for better membrane permeability and bioavailability. The Boc protecting group can be strategically removed to expose the active amino group, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct physicochemical properties. The combination of the Boc protecting group and the chiral center makes it a valuable intermediate in asymmetric synthesis and drug development.
Properties
CAS No. |
344551-32-2 |
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Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
IUFATHQIUYUCFE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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